2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazolidine ring, the introduction of the amino group, and the attachment of the benzoic acid moiety. A similar compound, 2-chloro-5-iodobenzoic acid, is synthesized through iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoic acid group, a thiazolidine ring, and a 2-amino-5-chloro group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, while the amino group could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility in water and organic solvents, its melting and boiling points, and its reactivity would all be influenced by the nature and arrangement of its functional groups .Scientific Research Applications
Molecular Structure Analysis : The study by Kosma, Selzer, and Mereiter (2012) explored the molecular structure of a closely related compound, focusing on the planarity of the thiazolidine moiety and the arrangement of benzoic acid molecules in crystal layers. This structural analysis is crucial for understanding the compound's potential applications in various fields, including medicinal chemistry Kosma, P., Selzer, E., & Mereiter, K. (2012).
Synthesis and Biological Activity : Patel and Patel (2010) reported on the synthesis of thiazolidine derivatives, including their antibacterial and antifungal activities. These findings highlight the potential of thiazolidine-based compounds in developing new antimicrobial agents Patel, H. S., & Patel, S. J. (2010).
Antibacterial Activity of Derivatives : A study by Dabholkar and Tripathi (2011) synthesized derivatives of thiazolidin-4-one and evaluated their antibacterial activity against various bacterial strains. This research contributes to the understanding of the compound's potential in treating bacterial infections Dabholkar, V., & Tripathi, D. R. (2011).
Antimicrobial Activity of Quinazolinones : Patel, Patel, and Patel (2010) synthesized quinazolinone derivatives incorporating thiazolidinone and evaluated their antimicrobial activities. This study provides insight into the therapeutic potential of these compounds Patel, N., Patel, J., & Patel, V. (2010).
Hypoglycemic Activity and AMPK Activation : Meltzer-Mats et al. (2013) studied a structurally related compound for its hypoglycemic activity and AMPK activation. This research is significant for developing new antidiabetic therapies Meltzer-Mats, E. et al. (2013).
Anticancer Activity of Indapamide Derivatives : Yılmaz et al. (2015) synthesized indapamide derivatives and evaluated their proapoptotic activity against cancer cell lines, demonstrating the compound's potential in cancer treatment Yılmaz, Ö. et al. (2015).
Antimicrobial Screening of Nicotinic Acid Derivatives : Patel and Shaikh (2010) prepared and screened nicotinic acid derivatives for antimicrobial activity, highlighting the compound's utility in combating microbial infections Patel, N., & Shaikh, F. M. (2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-2-1-5(3-6(7)9(15)16)12-10-13-8(14)4-17-10/h1-3H,4H2,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFYKOSSAUYLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC(=C(C=C2)Cl)C(=O)O)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.